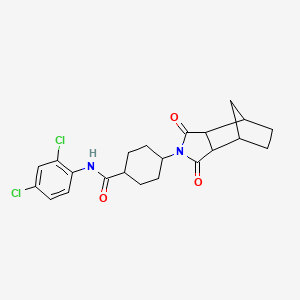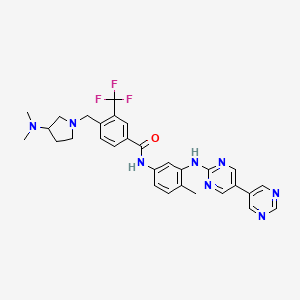
Inno-406;NS-187
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Inno-406 involves several steps, including the modification of the imatinib structure to enhance its potency and selectivityThese modifications improve the compound’s efficacy and solubility . Industrial production methods for Inno-406 are not widely documented, but they likely involve large-scale chemical synthesis techniques similar to those used in the laboratory preparation .
Chemical Reactions Analysis
Inno-406 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Inno-406 can lead to the formation of oxidized metabolites, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Inno-406 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of BCR-ABL and Lyn kinases in cellular processes. In medicine, Inno-406 has shown promise in the treatment of chronic myeloid leukemia and other cancers by inhibiting the growth of leukemic cells and promoting apoptosis .
Mechanism of Action
Inno-406 exerts its effects by inhibiting the activity of BCR-ABL and Lyn kinases. These kinases play critical roles in the proliferation and survival of leukemic cells. By binding to the ATP-binding site of these kinases, Inno-406 prevents their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of leukemic cell growth and induction of apoptosis. The molecular targets and pathways involved include the BCR-ABL fusion protein, Lyn kinase, and various downstream effectors such as PTEN, AKT, and 4EBP1 .
Comparison with Similar Compounds
Inno-406 is unique in its dual inhibition of BCR-ABL and Lyn kinases, which distinguishes it from other tyrosine kinase inhibitors. Similar compounds include imatinib mesylate, dasatinib, nilotinib, and bosutinib. While imatinib mesylate primarily targets BCR-ABL, dasatinib and nilotinib also inhibit other kinases such as SRC family kinases. Bosutinib, like Inno-406, targets both BCR-ABL and SRC family kinases but has a broader target profile. Inno-406’s specificity for BCR-ABL and Lyn kinases makes it a valuable option for overcoming resistance to other tyrosine kinase inhibitors .
Properties
Molecular Formula |
C30H31F3N8O |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39) |
InChI Key |
ZOPBZHLJXQAQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


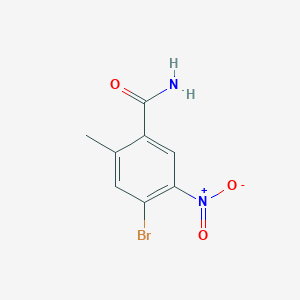
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462742.png)
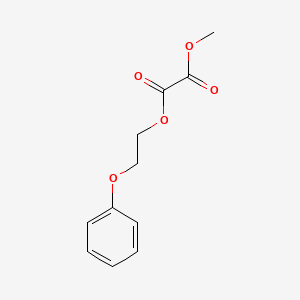

![N-[2-(dimethylamino)ethyl]-12-oxo-5a,11a-dihydro-5,13-diazatetracene-4-carboxamide](/img/structure/B12462771.png)
![1-(4-phenylpiperazin-1-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12462772.png)
![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)
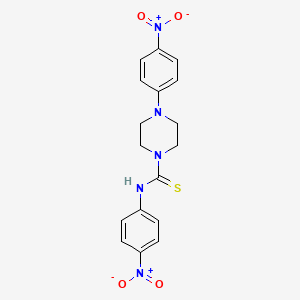
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12462797.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12462798.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
![1-(4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone](/img/structure/B12462809.png)
